1-Phenylcyclobutanamine hydrochloride

Description

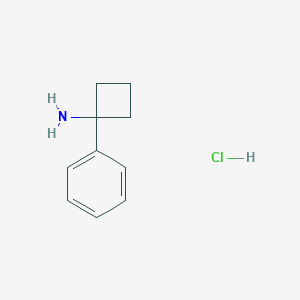

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10(7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVYFMNCNFMBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120218-45-3 | |

| Record name | 1-phenylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Inferred Mechanism of Action of 1-Phenylcyclobutanamine Hydrochloride

Executive Summary

1-Phenylcyclobutanamine hydrochloride is a synthetic compound structurally related to the dissociative anesthetic phencyclidine. Based on the pharmacological profiles of its analogs, its primary mechanism of action is likely non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This interaction is believed to occur at a specific binding site within the ion channel pore, often referred to as the "PCP site," leading to a blockage of ion flow and subsequent modulation of glutamatergic neurotransmission. Additionally, given the activity of structurally similar molecules, a secondary interaction with sigma-1 (σ₁) receptors may also contribute to its overall pharmacological effect. This guide will delve into the inferred molecular interactions, present quantitative data from analogous compounds, detail relevant experimental protocols, and provide visual representations of the implicated signaling pathways.

Inferred Primary Mechanism of Action: NMDA Receptor Antagonism

The principal molecular target for this compound is inferred to be the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate.

Molecular Interaction with the NMDA Receptor

This compound is proposed to act as a non-competitive antagonist by binding to a site located within the NMDA receptor's ion channel. This allosteric site is distinct from the glutamate and glycine co-agonist binding sites. By physically occluding the channel pore, it prevents the influx of Ca²⁺ and Na⁺ ions, even when the receptor is activated by its agonists. This "open-channel blockade" is a hallmark of phencyclidine and its analogs.

Signaling Pathway

The binding of this compound to the PCP site on the NMDA receptor disrupts the normal flow of ions, leading to a cascade of downstream effects. This includes the inhibition of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and a general dampening of excitatory synaptic transmission.

Figure 1: Inferred NMDA Receptor Antagonism Workflow.

Potential Secondary Mechanism: Sigma-1 Receptor Interaction

Research on some structurally related phenylcycloalkylamines has revealed an affinity for sigma receptors, particularly the sigma-1 subtype.[1] These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in modulating a variety of signaling pathways.

Molecular Interaction with Sigma-1 Receptors

If this compound interacts with sigma-1 receptors, it would likely act as a ligand, either an agonist or antagonist, influencing the receptor's role in regulating ion channel activity, lipid metabolism, and cellular stress responses. The precise nature of this interaction would require specific binding assays.

Figure 2: Potential Sigma-1 Receptor Interaction.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from studies on 1-phenylcyclohexylamine (PCA), a close structural analog of 1-Phenylcyclobutanamine.

| Compound | Test | Endpoint | Value | Species | Reference |

| 1-Phenylcyclohexylamine (PCA) | Maximal Electroshock (MES) Seizure | ED₅₀ | 7.0 mg/kg | Mouse | [2] |

| 1-Phenylcyclohexylamine (PCA) | Motor Impairment | TD₅₀ | 16.3 mg/kg | Mouse | [2] |

| 1-Phenylcyclohexylamine (PCA) | NMDA Blockade (Behavioral) | ED₅₀ | 36.3 mg/kg | Mouse | [2] |

Table 1: In Vivo Activity of 1-Phenylcyclohexylamine (PCA)

| Compound | Radioligand | Binding Site | Kᵢ (nM) | Brain Region | Reference |

| 1-Phenylcyclohexylamine (PCA) | [³H]-1-[1-(2-thienyl)-cyclohexyl]piperidine | PCP Acceptor Site | Data not explicitly provided in abstract, but correlation with behavioral potency was moderate | Rat Brain Homogenates | [2][3] |

Table 2: In Vitro Receptor Binding Affinity of Analogs

Experimental Protocols for Key Experiments

The data presented for analogous compounds are typically generated using the following standard experimental procedures.

Maximal Electroshock (MES) Seizure Test

This protocol is used to assess the anticonvulsant activity of a compound.

-

Animal Model: Male mice are commonly used.

-

Compound Administration: The test compound (e.g., PCA) is administered intraperitoneally (i.p.) at various doses.

-

Induction of Seizure: A short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

-

Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED₅₀) is calculated.[2]

Radioligand Binding Assay for PCP Acceptor Site

This in vitro assay quantifies the affinity of a compound for the PCP binding site on the NMDA receptor.

-

Tissue Preparation: Rat brain tissue is homogenized and centrifuged to prepare a crude membrane fraction.

-

Incubation: The brain membranes are incubated with a radiolabeled ligand that specifically binds to the PCP site (e.g., [³H]-1-[1-(2-thienyl)-cyclohexyl]piperidine).

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., PCA) are added to compete with the radioligand for binding.

-

Separation and Quantification: The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be converted to a binding affinity constant (Kᵢ).[2][3]

Figure 3: Workflow for Key Experimental Protocols.

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural similarity of this compound to well-characterized NMDA receptor antagonists provides a strong basis for its inferred mechanism of action. It is highly probable that this compound functions as a non-competitive antagonist at the PCP binding site within the NMDA receptor ion channel. The potential for off-target interactions, particularly at sigma-1 receptors, also warrants investigation.

To definitively elucidate the molecular mechanism of action of this compound, future research should focus on:

-

In vitro binding assays: To determine its affinity (Kᵢ) and selectivity for the PCP site on NMDA receptors, as well as for a panel of other receptors, including sigma-1 and sigma-2.

-

Electrophysiological studies: To characterize its effects on NMDA receptor-mediated currents in neuronal preparations.

-

In vivo behavioral studies: To correlate its molecular activity with its physiological and behavioral effects, such as anticonvulsant, anesthetic, and psychotomimetic properties.

Such studies will be crucial for a comprehensive understanding of the pharmacology of this compound and for guiding any potential therapeutic applications.

References

- 1. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Phenylcyclobutanamine Hydrochloride: A Technical Review of Potential Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information on 1-Phenylcyclobutanamine Hydrochloride. The pharmacological data on this specific compound is limited. The following information is based on its chemical structure and the known effects of structurally related compounds. Further research is required to fully elucidate its pharmacological profile.

Introduction

This compound is a chemical compound with a structure that suggests potential psychoactive effects. Its core structure, featuring a phenyl group attached to a cyclobutane ring with an amine substituent, places it in the category of arylcycloalkylamines. This class of compounds includes well-known dissociative anesthetics and research chemicals, most notably phencyclidine (PCP). Due to this structural similarity, it is hypothesized that this compound may share some pharmacological properties with PCP and its analogs. This technical guide aims to consolidate the available information on this compound, infer its potential pharmacological effects based on related compounds, and propose experimental approaches for its characterization.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 120218-45-3 |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Information not widely available |

Potential Pharmacological Effects and Mechanism of Action

NMDA Receptor Antagonism

The primary mechanism of action for phencyclidine (PCP) and its analogs is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. It is highly probable that this compound also acts as an NMDA receptor antagonist.

By blocking the ion channel of the NMDA receptor, this compound would prevent the influx of calcium and sodium ions, leading to an impairment of synaptic plasticity and neurotransmission. This action is the basis for the dissociative, anesthetic, and psychotomimetic effects of PCP.

Dopamine Reuptake Inhibition

Some arylcycloalkylamines also exhibit affinity for the dopamine transporter (DAT) and can inhibit the reuptake of dopamine. This action would increase dopaminergic neurotransmission in the synaptic cleft and could contribute to stimulant and rewarding effects.

Sigma Receptor Activity

Structurally related compounds have shown activity at sigma (σ) receptors. Sigma-1 receptors are intracellular chaperones involved in a variety of cellular functions, and their modulation can influence neurotransmitter systems. The potential interaction of this compound with sigma receptors could contribute to a complex pharmacological profile.

Proposed Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of relevant central nervous system receptors and transporters.

Methodology:

-

Preparation of Cell Membranes: Obtain cell lines expressing the human recombinant receptors of interest (e.g., NMDA, dopamine, serotonin, norepinephrine, sigma receptors) or use rodent brain tissue homogenates.

-

Radioligand Binding Assay:

-

Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [³H]MK-801 for the NMDA receptor, [³H]GBR-12935 for the dopamine transporter).

-

Add increasing concentrations of this compound to compete with the radioligand for binding sites.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) of this compound for each receptor.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or modulator) of this compound at its target receptors.

Methodology (Example for NMDA receptor):

-

Cell Culture: Use a cell line expressing functional NMDA receptors (e.g., HEK293 cells).

-

Calcium Imaging:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with an NMDA receptor agonist (e.g., glutamate and glycine).

-

Measure the change in intracellular calcium concentration in the presence and absence of varying concentrations of this compound.

-

-

Data Analysis: Determine the potency of this compound in inhibiting the agonist-induced calcium influx.

In Vivo Behavioral Assays

Objective: To characterize the behavioral effects of this compound in animal models.

Methodology:

-

Locomotor Activity: Measure spontaneous locomotor activity in an open field arena to assess stimulant or sedative effects.

-

Rotarod Test: Evaluate motor coordination and potential ataxic effects.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Assess sensorimotor gating, a measure often disrupted by psychotomimetic drugs.

-

Drug Discrimination: Train animals to discriminate between the effects of a known dissociative anesthetic (e.g., PCP or ketamine) and saline, then test the ability of this compound to substitute for the training drug.

Conclusion and Future Directions

This compound is a compound of interest due to its structural similarity to known psychoactive substances. While direct pharmacological data is currently lacking, it is hypothesized to act primarily as an NMDA receptor antagonist, with potential secondary effects on dopamine reuptake and sigma receptors. The proposed experimental workflows provide a roadmap for the systematic characterization of its pharmacological profile. Future research should focus on conducting these in vitro and in vivo studies to determine its receptor binding affinities, functional activities, and behavioral effects. Such studies are crucial for understanding its potential therapeutic applications or risks associated with its use.

spectroscopic analysis of 1-Phenylcyclobutanamine hydrochloride (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-phenylcyclobutanamine hydrochloride. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, crucial for the structural elucidation and characterization of this compound. Detailed experimental protocols are also provided to aid in the replication of these analyses.

Molecular Structure

This compound is a primary amine salt with a phenyl group and a cyclobutane ring attached to the same carbon atom. The hydrochloride salt form enhances its stability and solubility in polar solvents. The positive charge on the ammonium group significantly influences its spectroscopic characteristics.

Structure:

Spectroscopic Data

Due to the limited availability of a complete experimental dataset for this compound, this section presents a combination of predicted data and analysis based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.4-7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.6-2.8 | Multiplet | 2H | Cyclobutyl protons (α to C-NH₃⁺) |

| ~2.2-2.4 | Multiplet | 2H | Cyclobutyl protons (α to C-NH₃⁺) |

| ~1.9-2.1 | Multiplet | 2H | Cyclobutyl protons (β to C-NH₃⁺) |

Note: Predicted data is based on general principles and data from similar structures. The amine protons (NH₃⁺) are expected to be broad and may exchange with D₂O, making them difficult to observe.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~140-145 | Quaternary aromatic carbon (C-Ph) |

| ~128-130 | Aromatic CH carbons |

| ~125-128 | Aromatic CH carbons |

| ~60-65 | Quaternary cyclobutyl carbon (C-NH₃⁺) |

| ~30-35 | Cyclobutyl CH₂ carbons (α to C-NH₃⁺) |

| ~15-20 | Cyclobutyl CH₂ carbon (β to C-NH₃⁺) |

Note: These are estimated chemical shifts based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the ammonium group, the aromatic ring, and the alkyl framework.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3300 | Strong, Broad | N-H stretching of the ammonium salt (R-NH₃⁺) |

| 3000-3100 | Medium | C-H stretching of the aromatic ring |

| 2850-2960 | Medium | C-H stretching of the cyclobutane ring |

| 1500-1600 | Medium-Strong | N-H bending of the ammonium salt |

| 1450-1600 | Medium-Weak | C=C stretching of the aromatic ring |

| ~1450 | Medium | CH₂ bending of the cyclobutane ring |

| 690-770 | Strong | C-H out-of-plane bending of the monosubstituted aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the detection of the molecular ion of the free base after the loss of HCl.

Table 4: Predicted Mass Spectrometry Data for 1-Phenylcyclobutanamine (Free Base)

| m/z | Possible Fragment |

| 147 | [M]⁺ (Molecular ion of the free base) |

| 132 | [M - NH₂]⁺ |

| 118 | [M - C₂H₅]⁺ |

| 104 | [C₈H₈]⁺ (Styrene radical cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a sufficient number of scans, as ¹³C NMR is less sensitive than ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce volatilization.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Relationships

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques in structural elucidation.

An In-depth Technical Guide to Known Derivatives and Analogs of 1-Phenylcyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclobutanamine and its analogs represent a class of psychoactive compounds with significant pharmacological interest, primarily due to their interaction with the N-methyl-D-aspartate (NMDA) receptor. As non-competitive antagonists of the NMDA receptor, these compounds hold therapeutic potential for a range of neurological disorders. This technical guide provides a comprehensive overview of the known derivatives and analogs of 1-phenylcyclobutanamine hydrochloride, focusing on their synthesis, pharmacological activity, and structure-activity relationships (SAR). Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative analysis of their potency at various molecular targets. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this chemical scaffold for novel therapeutic agents.

Introduction

1-Phenylcyclobutanamine is a psychoactive substance and a derivative of phencyclidine (PCP). Compounds within this class are recognized for their complex pharmacology, with their primary mechanism of action being the non-competitive antagonism of the NMDA receptor. However, structural modifications to the 1-phenylcyclobutanamine scaffold can significantly influence its pharmacological profile, including its affinity for other targets such as the dopamine transporter (DAT) and sigma receptors. A thorough understanding of the structure-activity relationships within this class of compounds is essential for the rational design of novel therapeutic agents with improved selectivity and reduced adverse effects.

This guide delves into the known chemical space around 1-phenylcyclobutanamine, presenting a consolidated view of its derivatives and analogs. It covers synthetic methodologies, pharmacological data, and the intricate relationships between chemical structure and biological activity.

Chemical Synthesis

The synthesis of 1-phenylcyclobutanamine and its derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a substituted benzonitrile with a cyclobutyl Grignard reagent, followed by reduction of the resulting imine.

General Synthetic Scheme

A generalized synthetic route to 1-phenylcyclobutanamine derivatives is depicted below. This pathway allows for the introduction of a variety of substituents on the phenyl ring.

Caption: General synthetic route for 1-phenylcyclobutanamine derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzonitrile

-

Cyclobutyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Sodium borohydride (NaBH4)

-

Methanol

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

Preparation of Cyclobutylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Grignard Reaction: The Grignard reagent is cooled to 0°C, and a solution of benzonitrile in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Hydrolysis and Imine Formation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude cyclobutyl(phenyl)methanimine.

-

Reduction: The crude imine is dissolved in methanol and cooled to 0°C. Sodium borohydride is added portion-wise, and the mixture is stirred at room temperature for several hours.

-

Work-up and Purification: The methanol is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Salt Formation: The resulting free base is dissolved in diethyl ether, and an ethanolic solution of hydrochloric acid is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Pharmacological Activity and Structure-Activity Relationships (SAR)

The pharmacological profile of 1-phenylcyclobutanamine analogs is primarily dictated by their interaction with the NMDA receptor. However, modifications to the chemical structure can introduce or enhance activity at other targets, such as the dopamine transporter (DAT) and sigma receptors.

NMDA Receptor Antagonism

The primary mechanism of action for many 1-phenylcyclobutanamine derivatives is non-competitive antagonism at the NMDA receptor. This interaction is crucial for their potential therapeutic effects in neurological disorders.

Core Characteristics of 1-Phenylcyclobutanamine Hydrochloride: A Technical Guide on Solubility and Stability

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 1-Phenylcyclobutanamine hydrochloride is limited. The following guide is a representative document based on the general characteristics of small molecule amine hydrochlorides and established principles of pharmaceutical analysis. The data and experimental protocols presented are illustrative and should be adapted for specific laboratory conditions and validated accordingly.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method development, and ensuring product quality and efficacy. This technical guide provides an in-depth overview of the expected solubility and stability characteristics of this compound, outlines typical experimental protocols for their determination, and presents data in a structured format for clarity.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. This compound, as a salt of a primary amine, is expected to exhibit pH-dependent aqueous solubility and varying solubility in organic solvents.

Expected Solubility Characteristics

-

Aqueous Solubility: As a hydrochloride salt, the compound is anticipated to be freely soluble in water. The protonated amine group enhances its interaction with polar water molecules. The aqueous solubility is expected to be highest at acidic pH and decrease as the pH approaches the pKa of the free base, where the uncharged, less soluble form begins to precipitate.

-

Solubility in Organic Solvents: The solubility in organic solvents will be influenced by the solvent's polarity. It is expected to have good solubility in polar protic solvents like methanol and ethanol. Solubility in aprotic polar solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is also likely to be significant. In non-polar solvents like hexane and toluene, the solubility is expected to be low due to the polar nature of the hydrochloride salt.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in various solvents at ambient temperature.

| Solvent System (at 25°C) | Expected Solubility (mg/mL) | Classification |

| Water (pH 3.0) | > 100 | Very Soluble |

| Water (pH 7.0) | 10 - 30 | Soluble |

| Methanol | > 100 | Very Soluble |

| Ethanol | 30 - 100 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |

| Dichloromethane | 1 - 10 | Sparingly Soluble |

| Hexane | < 0.1 | Practically Insoluble |

This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination

A standard shake-flask method is typically employed to determine equilibrium solubility.

Methodology:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) until equilibrium is reached (typically 24-72 hours).

-

The resulting suspension is filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate for each solvent system.

Stability Profile

Stability testing is crucial to determine the intrinsic stability of the molecule and to identify potential degradation products. Forced degradation studies are conducted under more aggressive conditions than accelerated stability testing to provide insight into the degradation pathways.

Expected Stability Characteristics

This compound, as an amine salt, may be susceptible to degradation under certain conditions:

-

pH: While generally stable in acidic conditions, the free base, which is more prevalent at higher pH, may be more susceptible to oxidative degradation.

-

Oxidation: The amine functional group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products.

-

Photostability: The presence of the phenyl ring suggests a potential for photodegradation upon exposure to UV or visible light.

-

Thermal Stability: The compound is expected to be a solid with a defined melting point. Thermal degradation may occur at elevated temperatures, leading to decomposition.

Illustrative Forced Degradation Data

The following table provides an example of results from a forced degradation study.

| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation (%) |

| Hydrolytic | ||||

| Acidic | 0.1 M HCl | 7 days | 60°C | < 5% |

| Neutral | Water | 7 days | 60°C | < 2% |

| Basic | 0.1 M NaOH | 24 hours | 60°C | 10 - 20% |

| Oxidative | 3% H₂O₂ | 24 hours | 25°C | 15 - 25% |

| Photolytic | ICH Q1B light exposure | - | 25°C | 5 - 15% |

| Thermal | Solid state | 14 days | 80°C | < 5% |

This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocol for Forced Degradation Studies

Methodology:

-

Sample Preparation: Solutions of this compound (e.g., 1 mg/mL) are prepared in the respective stress media (0.1 M HCl, water, 0.1 M NaOH, 3% H₂O₂). For photostability, the solid and a solution are exposed to light as per ICH Q1B guidelines. For thermal stress, the solid API is stored in a temperature-controlled oven.

-

Stress Conditions: Samples are stored under the conditions outlined in the table above. Control samples are stored under ambient conditions, protected from light.

-

Sample Analysis: At specified time points, aliquots are withdrawn, neutralized if necessary, and diluted to a suitable concentration. The samples are then analyzed by a stability-indicating HPLC method to determine the remaining parent compound and detect any degradation products.

-

Peak Purity Analysis: Peak purity of the parent compound in stressed samples is assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

Potential Degradation Pathway

Based on the chemical structure, a potential degradation pathway under oxidative conditions could involve the formation of an N-oxide derivative.

Summary and Conclusions

This technical guide provides a framework for understanding the solubility and stability of this compound. The compound is anticipated to be a water-soluble salt with pH-dependent aqueous solubility. Stability studies are essential to identify potential degradation pathways, with oxidation and behavior at high pH being key areas of investigation. The experimental protocols and illustrative data presented herein serve as a guide for researchers to design and execute their own studies to determine the precise physicochemical properties of this compound. A thorough characterization is a critical step in the successful development of any new chemical entity.

An In-depth Technical Guide on the Historical Research and Discovery of 1-Phenylcyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical synthesis, discovery, and pharmacological profile of 1-Phenylcyclobutanamine hydrochloride. The document details the original experimental protocols, summarizes key quantitative data, and explores the likely mechanism of action based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel psychoactive compounds and central nervous system (CNS) agents.

Introduction: A Historical Perspective

The exploration of arylcycloalkylamines as pharmacologically active agents gained significant momentum in the mid-20th century. This class of compounds, characterized by an aromatic ring and an amino group attached to a cycloalkane scaffold, was investigated for a range of potential therapeutic applications, including anesthetic and psychoactive effects. Within this broad family, 1-Phenylcyclobutanamine and its hydrochloride salt emerged as a subject of scientific inquiry.

The primary historical context for the development of this compound lies within the broader investigation of 1-phenylcycloalkylamine derivatives. Seminal work in this area was published in the late 1960s, notably in the Journal of Medicinal Chemistry.[1] This research laid the groundwork for understanding the structure-activity relationships within this class of compounds.

Physicochemical Properties

A summary of the known physicochemical properties of 1-Phenylcyclobutanamine and its hydrochloride salt is presented below.

Table 1: Physicochemical Data for 1-Phenylcyclobutanamine and its Hydrochloride Salt

| Property | 1-Phenylcyclobutanamine (Free Base) | This compound | Reference(s) |

| CAS Number | 17380-77-7 | 120218-45-3 | [2][3] |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₄ClN | [2][3] |

| Molecular Weight | 147.22 g/mol | 183.68 g/mol | [2][3] |

| Boiling Point | 233 °C | Not available | [2] |

| Density | 1.042 g/cm³ | Not available | [2] |

| Refractive Index | 1.5449 | Not available | [2] |

| Flash Point | 98 °C | Not available | [2] |

| pKa | 9.63 ± 0.20 (Predicted) | Not available | [2] |

Historical Synthesis and Experimental Protocols

The foundational synthesis of 1-phenylcycloalkylamines, including the cyclobutane derivative, was described in the 1969 paper "1-Phenycycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity" in the Journal of Medicinal Chemistry.[1] The general synthetic route involves the reaction of a cyclobutanone with a phenylmagnesium halide, followed by conversion of the resulting carbinol to the corresponding amine.

General Synthesis of 1-Phenylcyclobutanamine

The synthesis of 1-Phenylcyclobutanamine can be achieved through a multi-step process, as outlined in the historical literature.

Experimental Protocol: Synthesis of 1-Phenylcyclobutanamine

-

Preparation of 1-Phenylcyclobutanol:

-

A solution of cyclobutanone in anhydrous diethyl ether is added dropwise to a freshly prepared solution of phenylmagnesium bromide (Grignard reagent) in diethyl ether at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-phenylcyclobutanol.

-

-

Conversion of 1-Phenylcyclobutanol to 1-Phenylcyclobutanamine (Ritter Reaction Adaptation):

-

The crude 1-phenylcyclobutanol is dissolved in a suitable solvent such as acetic acid.

-

Sodium cyanide is added to the solution, followed by the slow addition of concentrated sulfuric acid while maintaining a low temperature.

-

The mixture is then heated to facilitate the formation of the corresponding formamide intermediate.

-

The reaction mixture is cooled, diluted with water, and neutralized with a strong base (e.g., sodium hydroxide).

-

The resulting mixture is heated under reflux to hydrolyze the formamide to the primary amine.

-

The product, 1-phenylcyclobutanamine, is then isolated by extraction with an organic solvent, followed by purification, typically via distillation under reduced pressure.

-

-

Formation of this compound:

-

The purified 1-phenylcyclobutanamine (free base) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrogen chloride in the same solvent, or gaseous hydrogen chloride, is added until precipitation of the hydrochloride salt is complete.

-

The resulting white solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Pharmacological Profile and Mechanism of Action

While specific and extensive pharmacological studies on this compound are not as widely published as for other arylcycloalkylamines like Phencyclidine (PCP), its mechanism of action can be inferred from the broader class of compounds. Research on analogues, such as 1-phenylcyclohexylamine, has shown that these compounds exhibit anticonvulsant activity and have an affinity for the PCP binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[4]

Postulated Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism of action for this compound is believed to be non-competitive antagonism of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission.

Table 2: Pharmacological Activity of 1-Phenylcycloalkylamine Analogues

| Compound | Anticonvulsant Activity (MES test, ED₅₀, mg/kg) | Motor Toxicity (TD₅₀, mg/kg) | Reference |

| 1-Phenylcyclohexylamine | 5-41 | Data available | [4] |

| 1-Phenylcyclopentylamine | Potentially greater separation of potencies | Data available | [4] |

Note: Specific data for 1-Phenylcyclobutanamine was not detailed in the cited study, but the activity of the cyclopentane analogue suggests the cyclobutane derivative would also be active.

Signaling Pathway Diagram

Caption: Postulated mechanism of NMDA receptor antagonism.

Conclusion

This compound is a classic example of an arylcycloalkylamine whose discovery and synthesis are rooted in the mid-20th-century exploration of this pharmacologically active class of compounds. While detailed historical records of its initial discovery are sparse, the foundational synthetic methodologies were established in the late 1960s. Its pharmacological profile, though not as extensively characterized as some of its analogues, strongly suggests a mechanism of action centered on non-competitive antagonism of the NMDA receptor. This technical guide provides a consolidated resource for understanding the historical context, synthesis, and likely mechanism of this compound, which can inform future research in medicinal chemistry and neuropharmacology.

References

- 1. 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Phenylcyclobutylamine | 17380-77-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets for 1-Phenylcyclobutanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclobutanamine hydrochloride is a psychoactive substance with a structure suggestive of activity within the central nervous system (CNS). Its chemical architecture, featuring a phenyl group attached to a cyclobutylamine moiety, places it in a class of compounds known to interact with various neurotransmitter systems. Based on the pharmacological profiles of structurally related phenylcycloalkylamines, the primary biological targets for this compound are hypothesized to be the dopamine transporter (DAT) and sigma receptors (σ1 and σ2). This guide explores these potential targets, their associated signaling pathways, and the experimental methodologies used to investigate these interactions.

Potential Biological Targets

The structural similarity of this compound to known psychoactive compounds points towards its likely interaction with key proteins involved in neurotransmission.

Dopamine Transporter (DAT)

The dopamine transporter is a critical component of the dopaminergic system, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. Inhibition of DAT leads to increased extracellular dopamine levels, resulting in enhanced dopaminergic signaling. Many phenylcycloalkylamine derivatives exhibit high affinity for DAT.

Sigma Receptors (σ1 and σ2)

Sigma receptors are unique, non-opioid intracellular receptors located primarily at the endoplasmic reticulum-mitochondrion interface. They are involved in the modulation of various cellular functions, including calcium signaling, ion channel activity, and cell survival. Several psychoactive compounds, including some with a phenylcycloalkylamine scaffold, have been shown to bind to sigma receptors with high affinity.

NMDA Receptor

While less directly implicated by its core structure compared to DAT and sigma receptors, some related compounds, like phencyclidine (PCP), are well-known N-methyl-D-aspartate (NMDA) receptor antagonists. Therefore, interaction with the NMDA receptor channel complex remains a possibility that warrants investigation.

Quantitative Data for Structurally Similar Compounds

As previously stated, specific binding affinities for this compound are not available. However, data from structurally related analogs provide valuable insights into its potential pharmacological profile. The following tables summarize the binding affinities of representative phenylcycloalkylamine analogs for the dopamine transporter and sigma receptors.

Table 1: Dopamine Transporter (DAT) Binding Affinities of Phenylcycloalkylamine Analogs

| Compound | Structure | Target | Ki (nM) | Reference |

| N-methyl-1-(1-phenylcyclohexyl)methanamine | Phenylcyclohexyl scaffold | hDAT | 21 | [1] |

| 4-Fluoro-N-methyl-1-(1-phenylcyclohexyl)methanamine | 4-Fluoro substitution on phenyl ring | hDAT | 20 | [1] |

| 4-Chloro-N-methyl-1-(1-phenylcyclohexyl)methanamine | 4-Chloro substitution on phenyl ring | hDAT | 25 | [1] |

Table 2: Sigma Receptor Binding Affinities of Phenylcycloalkylamine Analogs

| Compound | Structure | Target | Ki (nM) | Reference |

| Methyl 2-[(1-adamantylamino)methyl]-1-phenylcyclopropane-1-carboxylate (cis isomer) | Phenylcyclopropyl scaffold | σ1 | 0.6 | [2] |

| Methyl 2-[(1-adamantylamino)methyl]-1-phenylcyclopropane-1-carboxylate (cis isomer) | Phenylcyclopropyl scaffold | σ2 | 4.05 | [2] |

Signaling Pathways

Understanding the signaling pathways associated with the potential targets of this compound is crucial for predicting its cellular and physiological effects.

Dopaminergic Signaling Pathway

Inhibition of the dopamine transporter by a ligand like this compound would lead to an accumulation of dopamine in the synaptic cleft. This excess dopamine would then have a greater opportunity to bind to and activate postsynaptic dopamine receptors (D1-like and D2-like families), leading to a cascade of downstream signaling events.

Dopaminergic signaling at the synapse and the inhibitory effect of this compound on DAT.

Sigma Receptor Signaling

Sigma-1 receptors act as molecular chaperones at the mitochondria-associated endoplasmic reticulum membrane (MAM). Ligand binding can modulate their interaction with various client proteins, including ion channels and signaling enzymes, thereby influencing intracellular calcium homeostasis and other cellular processes.

Modulation of intracellular calcium signaling by ligand binding to the Sigma-1 receptor.

Experimental Protocols

To empirically determine the biological targets of this compound, a series of in vitro and in vivo experiments are necessary. The following are generalized protocols for key assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to DAT.

-

Materials:

-

Rat striatal tissue homogenate (a rich source of DAT)

-

Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand

-

Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909)

-

Test compound: this compound at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare rat striatal membranes by homogenization and centrifugation.

-

In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

-

For determining non-specific binding, incubate the membranes with the radioligand and the non-specific binding control.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Workflow for a competitive radioligand binding assay for the dopamine transporter.

Radioligand Binding Assay for Sigma Receptors

This assay is similar to the DAT binding assay but uses different tissue preparations and radioligands selective for sigma receptors.

-

Materials:

-

Guinea pig brain homogenate (for σ1 receptors) or rat liver homogenate (for σ2 receptors)

-

Radioligand: --INVALID-LINK---pentazocine (for σ1) or [³H]DTG (for σ1 and σ2)

-

Masking agent (if using [³H]DTG for σ2): A high concentration of a selective σ1 ligand to block binding to σ1 sites.

-

Non-specific binding control: A high concentration of haloperidol or other suitable sigma ligand.

-

Test compound: this compound at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare membrane homogenates from the appropriate tissue.

-

Follow the incubation, filtration, and washing steps as described for the DAT binding assay.

-

If assaying for σ2 receptors with a non-selective radioligand, include the σ1 masking agent in all wells.

-

Measure radioactivity and perform data analysis as described for the DAT assay to determine IC50 and Ki values for each sigma receptor subtype.

-

Conclusion

Based on structure-activity relationships of analogous compounds, this compound is likely to interact with the dopamine transporter and sigma receptors. Inhibition of DAT would lead to increased synaptic dopamine levels, while interaction with sigma receptors could modulate intracellular signaling cascades. The precise pharmacological profile and therapeutic potential of this compound can only be determined through rigorous experimental investigation using assays such as those described in this guide. The lack of publicly available quantitative binding data for this compound underscores the necessity for such empirical studies to fully characterize its biological targets and mechanism of action.

References

An In-depth Technical Guide to the Stereoselective Synthesis of 1-Phenylcyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective synthesis of 1-Phenylcyclobutanamine hydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds. The document details several strategic approaches, including the synthesis of the racemic compound, its chiral resolution, and asymmetric synthesis methodologies. Experimental protocols and comparative data are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

1-Phenylcyclobutanamine is a primary amine featuring a chiral center at the carbon atom connected to both the phenyl and cyclobutyl groups. Its enantiomers can exhibit distinct pharmacological profiles, making stereoselective synthesis crucial for the development of safe and effective drugs. This guide explores the primary pathways to obtain enantiomerically pure this compound.

Synthesis of Racemic 1-Phenylcyclobutanamine

A common and efficient route to racemic 1-Phenylcyclobutanamine begins with the synthesis of 1-phenylcyclobutanecarbonitrile, followed by its reduction to the corresponding amine.

Synthesis of 1-Phenylcyclobutanecarbonitrile

The synthesis involves the alkylation of phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Experimental Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile

-

Materials: Phenylacetonitrile, 1,3-dibromopropane, sodium hydroxide, dimethyl sulfoxide (DMSO), toluene, water, diethyl ether.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a solution of sodium hydroxide in water is prepared.

-

DMSO and phenylacetonitrile are added to the flask.

-

1,3-dibromopropane is added dropwise to the mixture while maintaining the temperature below 40°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The mixture is then diluted with water and extracted with toluene.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-phenylcyclobutanecarbonitrile.

-

The crude product can be purified by vacuum distillation.

-

Reduction of 1-Phenylcyclobutanecarbonitrile to 1-Phenylcyclobutanamine

The nitrile group of 1-phenylcyclobutanecarbonitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Protocol: Reduction of 1-Phenylcyclobutanecarbonitrile

-

Materials: 1-Phenylcyclobutanecarbonitrile, lithium aluminum hydride (LiAlH₄), diethyl ether or tetrahydrofuran (THF), water, sodium hydroxide solution.

-

Procedure (using LiAlH₄):

-

A solution of 1-phenylcyclobutanecarbonitrile in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

-

After the addition, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off and washed with ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate and the solvent is evaporated to give racemic 1-phenylcyclobutanamine.

-

Stereoselective Synthesis Strategies

Two primary strategies are employed for the stereoselective synthesis of 1-Phenylcyclobutanamine: chiral resolution of the racemate and asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[1][2] A commonly used resolving agent for amines is tartaric acid.[3]

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

-

Materials: Racemic 1-phenylcyclobutanamine, L-(+)-tartaric acid, methanol, water, sodium hydroxide solution, diethyl ether.

-

Procedure:

-

Racemic 1-phenylcyclobutanamine is dissolved in a suitable solvent, such as methanol.

-

A solution of L-(+)-tartaric acid (approximately 0.5 equivalents) in methanol is added to the amine solution.

-

The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

The crystals are collected by filtration, washed with a small amount of cold methanol, and dried. The enantiomeric purity of the amine in the salt can be checked at this stage.

-

The resolved diastereomeric salt is then treated with an aqueous solution of a base (e.g., sodium hydroxide) to liberate the free amine.

-

The enantiomerically enriched amine is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and evaporated to yield the desired enantiomer of 1-phenylcyclobutanamine.

-

The hydrochloride salt can be prepared by dissolving the free amine in a suitable solvent and treating it with a solution of HCl in ether or by bubbling HCl gas.

-

Asymmetric Synthesis via Reductive Amination of 1-Phenylcyclobutanone

Asymmetric reductive amination of the prochiral 1-phenylcyclobutanone offers a direct route to enantiomerically enriched 1-phenylcyclobutanamine. This can be achieved using a chiral catalyst and a suitable reducing agent.

Conceptual Experimental Protocol: Asymmetric Reductive Amination

-

Materials: 1-Phenylcyclobutanone, an ammonia source (e.g., ammonium formate or ammonia gas), a chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand), a reducing agent (e.g., Hantzsch ester or dihydrogen gas), and a suitable solvent.

-

General Procedure:

-

1-Phenylcyclobutanone, the ammonia source, and the chiral catalyst are dissolved in an appropriate solvent in a reaction vessel.

-

The reducing agent is added, and the reaction is stirred under controlled temperature and pressure (if using H₂ gas).

-

The reaction progress is monitored by an appropriate analytical technique (e.g., chiral HPLC or GC) to determine conversion and enantiomeric excess.

-

Upon completion, the reaction mixture is worked up to remove the catalyst and any remaining reagents.

-

The product is purified by chromatography or crystallization to yield the enantiomerically enriched 1-phenylcyclobutanamine.

-

Formation of the hydrochloride salt is performed as previously described.

-

Data Presentation

The following tables summarize representative quantitative data for the different synthetic strategies. The values are based on typical results reported in the literature for similar transformations and should be considered as illustrative.

Table 1: Synthesis of Racemic 1-Phenylcyclobutanamine

| Step | Reactants | Product | Typical Yield (%) |

| 1. Cyclobutylation | Phenylacetonitrile, 1,3-dibromopropane | 1-Phenylcyclobutanecarbonitrile | 70-85 |

| 2. Reduction | 1-Phenylcyclobutanecarbonitrile, LiAlH₄ | Racemic 1-Phenylcyclobutanamine | 80-95 |

Table 2: Stereoselective Synthesis of 1-Phenylcyclobutanamine

| Method | Key Reagents | Product | Typical Yield (%) (of one enantiomer) | Typical Enantiomeric Excess (ee%) |

| Chiral Resolution | Racemic amine, L-(+)-tartaric acid | (R)- or (S)-1-Phenylcyclobutanamine | < 50 (per resolution cycle) | > 98 (after recrystallization) |

| Asymmetric Reductive Amination | 1-Phenylcyclobutanone, ammonia source, chiral catalyst, reducing agent | (R)- or (S)-1-Phenylcyclobutanamine | 70-90 | 85-99 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall workflow for the synthesis of this compound.

Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

Conclusion

The stereoselective synthesis of this compound can be effectively achieved through several routes. The choice between chiral resolution of the racemate and a direct asymmetric synthesis will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the required level of enantiomeric purity. The protocols and data presented in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis for this important pharmaceutical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Purification of Crude 1-Phenylcyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of crude 1-Phenylcyclobutanamine hydrochloride. The primary methods detailed include purification by recrystallization, a preliminary acid-base extraction, and a simple washing procedure for moderately impure samples. These techniques are designed to remove unreacted starting materials, by-products, and other impurities common in the synthesis of this compound. Additionally, this guide outlines standard analytical methods for assessing the purity of the final product.

Introduction

1-Phenylcyclobutanamine and its hydrochloride salt are important intermediates in the synthesis of various pharmacologically active compounds. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy. Synthetic routes to this compound often result in a crude product containing various impurities. Therefore, robust purification protocols are essential.

This guide details two primary purification strategies:

-

Recrystallization: A highly effective method for achieving high purity by leveraging the differential solubility of the target compound and its impurities in a selected solvent system.

-

Acid-Base Extraction: A liquid-liquid extraction technique to separate the basic amine from neutral and acidic impurities.

Purification Strategies

A multi-step approach is often the most effective strategy for purifying crude this compound. The general workflow involves an initial purification to remove bulk impurities, followed by a final recrystallization step to obtain a highly pure crystalline solid.

Logical Workflow for Purification

Application Notes and Protocols: 1-Phenylcyclobutanamine Hydrochloride in Neurological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclobutanamine hydrochloride is a synthetic compound structurally related to phencyclidine (PCP), a well-known N-methyl-D-aspartate (NMDA) receptor antagonist. Due to this structural similarity, this compound is a compound of significant interest in neurological research, particularly in studies investigating the role of the glutamatergic system in both normal brain function and pathological conditions. As a putative NMDA receptor antagonist, it holds potential as a pharmacological tool to probe the mechanisms underlying synaptic plasticity, learning, and memory. Furthermore, its activity at the NMDA receptor suggests possible applications in animal models of neurological and psychiatric disorders where NMDA receptor hypofunction is implicated, such as schizophrenia and depression.

These application notes provide a comprehensive overview of the use of this compound in neurological research, including its mechanism of action, quantitative data on related compounds, and detailed experimental protocols for its characterization and application.

Mechanism of Action

This compound is presumed to act as a non-competitive antagonist at the NMDA receptor. This mechanism is characteristic of PCP and its analogs. The binding site for these compounds is located within the ion channel pore of the NMDA receptor, often referred to as the "PCP site".[1] By binding to this site, the molecule physically obstructs the flow of ions, primarily Ca2+, through the channel. This action is voltage-dependent and requires the channel to be in an open state, meaning that the binding of both glutamate and a co-agonist (glycine or D-serine) is a prerequisite for the antagonist to exert its effect. The blockade of NMDA receptor-mediated calcium influx by this compound is expected to modulate downstream signaling pathways crucial for synaptic plasticity and neuronal function.

Data Presentation

| Compound | IC50 (µM) | Relative Potency (PCP = 1) |

| Phencyclidine (PCP) | 0.23 | 1 |

| 1-Phenylcyclohexylamine (PCA) | 0.45 | 0.51 |

Data from Nabeshima, T., et al. (1991). Effects of chronic treatment with phencyclidine on the NMDA receptor ion channel complex. Neurochemistry International, 18(3), 335-341.[1]

This data indicates that PCP has a higher binding affinity for the PCP site on the NMDA receptor compared to its analog, 1-Phenylcyclohexylamine.[1] It is plausible that this compound exhibits a similar or slightly different affinity, a hypothesis that can be tested using the protocols outlined below.

Experimental Protocols

In Vitro Characterization: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP binding site on the NMDA receptor.

Objective: To determine the IC50 and subsequently the Ki (inhibitory constant) of this compound for the PCP binding site.

Materials:

-

This compound

-

[3H]MK-801 (radioligand)

-

Unlabeled MK-801 or PCP (for determining non-specific binding)

-

Rat brain tissue (cortex or hippocampus)

-

Sucrose solution (0.32 M, ice-cold)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in assay buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in fresh assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Assay buffer

-

A fixed concentration of [3H]MK-801 (typically in the low nanomolar range).

-

A range of concentrations of this compound (e.g., 10^-10 M to 10^-4 M).

-

For non-specific binding, add a high concentration of unlabeled MK-801 or PCP (e.g., 10 µM).

-

Add the prepared membrane suspension to initiate the binding reaction.

-

-

Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of [3H]MK-801.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Application: Prepulse Inhibition (PPI) Test in a Rodent Model of Psychosis

This protocol describes the use of the Prepulse Inhibition (PPI) test to assess the sensorimotor gating deficits induced by this compound, which can be used as an animal model for studying psychosis.

Objective: To evaluate the effect of this compound on sensorimotor gating, a translational measure relevant to schizophrenia.

Materials:

-

This compound

-

Saline solution (vehicle)

-

Adult male mice (e.g., C57BL/6J)

-

Acoustic startle response system with a sound-attenuated chamber

Procedure:

-

Animal Preparation and Acclimation:

-

House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Handle the mice for several days before the experiment to acclimate them to the experimenter.

-

On the day of testing, allow the mice to acclimate to the testing room for at least 30 minutes.

-

-

Drug Administration:

-

Dissolve this compound in saline.

-

Administer the desired dose of the compound (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Allow a specific pretreatment time (e.g., 30 minutes) for the drug to take effect before starting the PPI test.

-

-

Prepulse Inhibition Test:

-

Place a mouse in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65 dB).

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit a startle response.

-

Prepulse-plus-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 70, 75, or 80 dB, 20 ms duration) presented 100 ms before the startle pulse.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

The startle response (amplitude of the flinch) is measured by a transducer platform.

-

-

Data Analysis:

-

Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = 100 x [(Mean startle amplitude of pulse-alone trials) – (Mean startle amplitude of prepulse-plus-pulse trials)] / (Mean startle amplitude of pulse-alone trials)

-

Compare the %PPI between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in %PPI in the drug-treated group indicates a deficit in sensorimotor gating.

-

Visualization of Signaling Pathways and Workflows

References

Application Note: Quantitative Analysis of 1-Phenylcyclobutanamine Hydrochloride using High-Performance Liquid Chromatography (HPLC)

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and quantitative analysis of pharmaceutical compounds.

Abstract: This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Phenylcyclobutanamine Hydrochloride. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and assay of the bulk drug substance. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Chromatographic Conditions

A simple isocratic HPLC method was developed for the determination of this compound. The chromatographic separation was achieved on a C18 column.

| Parameter | Specification |

| Instrument | Standard HPLC System with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

| Diluent | Mobile Phase |

Experimental Protocols

Reagent and Solution Preparation

-

Mobile Phase Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted Orthophosphoric Acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix 600 mL of this buffer with 400 mL of acetonitrile. Degas the final mixture by sonication before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh 100 mg of the this compound sample, transfer it to a 100 mL volumetric flask, dissolve in and dilute to the mark with diluent. Further dilute 10 mL of this solution to 100 mL with the diluent.

System Suitability

Before performing the analysis, the suitability of the chromatographic system is verified. This is done by injecting the working standard solution (100 µg/mL) six times. The acceptance criteria for system suitability must be met before sample analysis begins.[3]

Method Validation Protocol

The developed analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]

-

Specificity: Specificity was evaluated by analyzing a blank (diluent) and a standard solution to demonstrate the absence of interference at the retention time of the analyte.

-

Linearity and Range: Linearity was assessed by preparing and analyzing a series of at least five concentrations of this compound over a range of 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.[3][4]

-

Precision:

-

Repeatability (Intra-day Precision): The repeatability of the method was determined by analyzing six separate preparations of the sample solution at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-day Ruggedness): The intermediate precision was established by performing the assay on a different day with a different analyst. The Relative Standard Deviation (%RSD) was calculated for both sets of measurements.[3]

-

-

Accuracy (Recovery): The accuracy was determined by the standard addition method. A known amount of standard drug was added to a pre-analyzed sample solution at three different levels: 80%, 100%, and 120% of the nominal concentration. Each level was prepared in triplicate, and the percentage recovery was calculated.[5]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[3]

-

Data Presentation

System Suitability Results